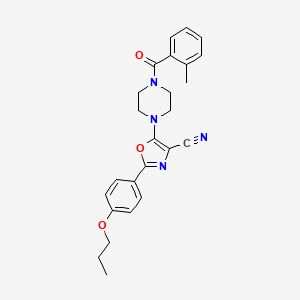

5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile

Description

This compound belongs to the oxazole-4-carbonitrile family, characterized by a central oxazole ring substituted with a carbonitrile group. Its structure includes a 2-methylbenzoyl-piperazine moiety at position 5 and a 4-propoxyphenyl group at position 2.

Properties

IUPAC Name |

5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O3/c1-3-16-31-20-10-8-19(9-11-20)23-27-22(17-26)25(32-23)29-14-12-28(13-15-29)24(30)21-7-5-4-6-18(21)2/h4-11H,3,12-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCYVHRVFNTUMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile , with CAS number 946377-94-2, is a synthetic organic molecule that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 430.5 g/mol |

| CAS Number | 946377-94-2 |

| Structure | Structure |

The biological activity of this compound primarily involves its interaction with various receptors, particularly those associated with the central nervous system (CNS). Preliminary studies suggest that it may act as an antagonist at certain serotonin receptors and potentially modulate dopaminergic pathways. The presence of a piperazine moiety is often linked to CNS activity, which may contribute to its pharmacological profile.

Anticancer Activity

Recent research has indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of oxazole have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. In vitro studies demonstrated that certain derivatives could reduce cell viability in cancer cells by more than 50% at concentrations as low as 1 µM, highlighting their potential as therapeutic agents against tumors .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research on related compounds has shown that modifications in the piperazine and oxazole rings can enhance antibacterial and antifungal activities. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL .

Neuropharmacological Effects

Given its structural features, the compound may also possess neuropharmacological effects. Studies have indicated that similar piperazine-based compounds can act on serotonin (5-HT) and dopamine receptors, potentially influencing mood and anxiety disorders. Compounds with high affinity for the 5-HT(1A) receptor have been noted for their anxiolytic effects in preclinical models .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of oxazole derivatives, This compound was included in a library of compounds screened for activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results showed that the compound exhibited IC50 values significantly lower than those of standard chemotherapeutics, suggesting enhanced potency .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that at a concentration of 16 µg/mL, the compound inhibited bacterial growth effectively, supporting its potential use as an antimicrobial agent .

Chemical Reactions Analysis

Core Oxazole Formation

The oxazole ring is typically synthesized via cyclization reactions. For example:

-

Cyclocondensation of nitriles and aldehydes : Azo-linked aldehydes react with malononitrile under mechanochemical conditions to form 5-amino-pyrazole-4-carbonitrile derivatives .

-

Cyclization of acylated intermediates : Oxazole-4-carbonitriles are formed through reactions involving sulfonyl chlorides and carbonitriles, as seen in the synthesis of 2-aryl-5-(piperazin-1-ylsulfonyl)oxazole-4-carbonitriles .

Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Oxazole cyclization | Malononitrile, azo-aldehydes, Fe₃O₄@SiO₂@Tannic acid (mechanochemical) | 75–85% | |

| Sulfonation | Sulfonyl chloride, triethylamine (THF, reflux) | 60–70% |

Piperazine Functionalization

The piperazine moiety is introduced via nucleophilic substitution or coupling reactions:

-

Boc-protection/deprotection : Tert-butyl piperazine-1-carboxylate is coupled with sulfonyl chlorides or acyl chlorides, followed by HCl-mediated deprotection .

-

Acylation : Piperazine reacts with 2-methylbenzoyl chloride under HBTU-mediated coupling to form the 4-(2-methylbenzoyl)piperazine group .

Example Reaction Pathway

-

Coupling :

-

Deprotection :

Data Table

| Step | Reagents | Yield | Reference |

|---|---|---|---|

| Boc protection | Boc anhydride, THF, 65°C | 80% | |

| Acylation | 2-Methylbenzoyl chloride, HBTU | 65% |

Ether Linkage (4-Propoxyphenyl Group)

The 4-propoxyphenyl group is introduced via Williamson ether synthesis:

-

Alkylation : Phenol derivatives react with propyl bromide under basic conditions .

-

Mitsunobu reaction : Used for ether formation in sterically hindered environments, as seen in arylpropanoic acid derivatives .

Reaction Example

Optimized Conditions

| Parameter | Value | Reference |

|---|---|---|

| Base | K₂CO₃ | |

| Solvent | DMF, 80°C | |

| Yield | 70–75% |

Nitrile Group Reactivity

The carbonitrile group at position 4 can undergo:

-

Hydrolysis : Conversion to carboxylic acids under acidic or basic conditions (e.g., with HCl/H₂O or NaOH) .

-

Nucleophilic addition : Reactivity with hydrazines to form amidrazones, as demonstrated in pyrazole syntheses .

Hydrolysis Example

Stability and Functionalization Challenges

-

Piperazine acylation : Steric hindrance from the 2-methylbenzoyl group may require prolonged reaction times .

-

Nitrile stability : The carbonitrile group is susceptible to hydrolysis under strong acidic/basic conditions, necessitating pH control .

Key Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues are summarized below, with critical differences highlighted:

Key Observations :

- Electronic Effects : Fluorine in 946277-74-3 enhances electronegativity, which may stabilize receptor interactions via dipole-dipole forces. In contrast, the propoxy group in the target compound contributes steric bulk and moderate electron-donating effects.

- Solubility : The sulfonyl group in 941000-54-0 (429.5 g/mol) improves solubility compared to alkoxy or aryl substituents, as seen in the target compound and 946277-74-3 .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile?

Methodological Answer: The compound can be synthesized via multi-step reactions involving precursors like substituted pyrazoles or triazenes. Key steps include:

- Coupling Reactions : Use methylene chloride as a solvent with azido(trimethyl)silane and trifluoroacetic acid (TFA) as catalysts under controlled heating (50°C) to promote cyclization .

- Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradient) yields high purity (88%) with monitoring via TLC (Rf = 0.58) .

- Critical Parameters : Maintain stoichiometric ratios (e.g., 7.5 equiv. of azido(trimethyl)silane) and monitor reaction progress with TLC to avoid over- or under-reaction .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm structural motifs (e.g., piperazine ring protons at δ = 5.16 ppm, aromatic protons at δ = 7.20 ppm) .

- Mass Spectrometry (MS) : High-resolution EI-MS (m/z 238.0961) validates molecular weight and fragmentation patterns (e.g., dominant peak at m/z 105 for methylbenzyl groups) .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., nitrile stretch at 2231 cm⁻¹, azide peaks at 2139 cm⁻¹) .

Q. How can researchers assess the purity and stability of the compound under varying storage conditions?

Methodological Answer:

- Purity : Use melting point analysis (100–101.5°C) and HPLC with UV detection to quantify impurities .

- Stability : Conduct accelerated degradation studies (e.g., exposure to light, humidity, or elevated temperatures) followed by LC-MS to identify decomposition byproducts .

Advanced Research Questions

Q. How does the piperazine moiety influence the compound’s bioactivity or binding affinity in target systems?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified piperazine substituents (e.g., fluorobenzoyl or hydroxycyclohexyl groups) and compare bioactivity via enzyme inhibition assays .

- Computational Modeling : Perform molecular docking studies (e.g., using AutoDock Vina) to predict interactions with receptors (e.g., serotonin or dopamine transporters) .

Q. How should researchers address contradictions in reported bioactivity data across studies?

Methodological Answer:

- Methodological Audit : Replicate experiments under standardized conditions (e.g., pH, temperature, solvent systems) to isolate variables causing discrepancies .

- Quadripolar Analysis : Apply Bruyne’s model to evaluate theoretical, technical, and epistemological biases in experimental design (e.g., assay sensitivity, cell line variability) .

Q. What experimental frameworks are recommended for studying the compound’s environmental fate and ecotoxicology?

Methodological Answer:

- Environmental Partitioning : Use OECD Guideline 107 to measure log Kow (octanol-water coefficient) and soil adsorption coefficients (Kd) .

- Biotic Impact Studies : Conduct microcosm experiments to assess bioaccumulation in aquatic organisms (e.g., Daphnia magna) or biodegradation by soil microbiota .

Q. What advanced purification strategies are required to isolate trace byproducts or stereoisomers?

Methodological Answer:

- Chiral Chromatography : Use amylose- or cellulose-based columns with hexane/isopropanol gradients to resolve enantiomers .

- Crystallography : Grow single crystals in ethyl acetate/hexane mixtures and analyze via X-ray diffraction to confirm stereochemistry .

Q. How can researchers integrate this compound into a broader theoretical framework (e.g., kinase inhibition or GPCR modulation)?

Methodological Answer:

- Hypothesis-Driven Design : Link the compound’s oxazole-piperazine scaffold to known pharmacophores (e.g., ATP-binding kinase inhibitors) and validate via competitive binding assays .

- Systems Biology : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map downstream signaling pathways in treated cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.